Aluminium chloride hexan-1-olate (1/2/1)

Description

Contextual Significance of Aluminium-Oxygen and Aluminium-Halogen Bonding in Coordination Chemistry

Aluminium, in its common +3 oxidation state, acts as a hard Lewis acid, exhibiting a strong affinity for hard Lewis bases, particularly oxygen- and halogen-based ligands. nih.gov This fundamental characteristic is central to its coordination chemistry.

The aluminium-oxygen (Al-O) bond is a cornerstone of a vast array of compounds, from simple oxides and hydroxides to more complex alkoxides and carboxylates. This bond possesses a significant degree of both ionic and covalent character, a consequence of the large electronegativity difference between the two elements. nih.gov In alkoxide complexes, the Al-O bond is further influenced by the potential for π-bonding, where the oxygen lone pairs can donate into empty p-orbitals of a three-coordinate aluminium center. This interaction can lead to shorter than expected Al-O bond lengths and wider Al-O-C bond angles. cnr.it The strength and nature of the Al-O bond are critical in determining the stability and reactivity of aluminium alkoxides, which are widely utilized as catalysts in various organic transformations, including polymerizations and reductions. rsc.org

Conversely, the aluminium-halogen (Al-X) bond, particularly the aluminium-chloride (Al-Cl) bond, is predominantly covalent but highly polarized. Anhydrous aluminium chloride (AlCl₃) is a potent Lewis acid and a workhorse catalyst in organic chemistry, most notably in Friedel-Crafts reactions. wikipedia.org In the solid state, AlCl₃ adopts a layered structure with octahedrally coordinated aluminium centers. However, in the vapor phase and in non-coordinating solvents, it exists as a dimeric species, Al₂Cl₆, featuring bridging chloride ligands. This ability of halogens to act as bridging ligands is a key feature in the structural chemistry of aluminium halides and their derivatives. byjus.com The presence of both Al-O and Al-Cl bonds within the same molecule, as in Aluminium chloride hexan-1-olate (1/2/1), creates a delicate balance of electronic and steric effects that dictates the compound's structure and chemical behavior.

Overview of Aluminium Alkoxide and Mixed Alkoxide-Halide Complexes in Contemporary Research

Aluminium alkoxides, with the general formula Al(OR)₃, have been a subject of intense research for decades due to their utility as precursors for alumina-based materials and as catalysts. Contemporary research continues to explore their synthesis, structural characterization, and application in polymerization catalysis, for instance, in the ring-opening polymerization of lactide to produce biodegradable polymers. researchgate.net The degree of oligomerization of aluminium alkoxides, which influences their solubility and reactivity, is highly dependent on the steric bulk of the alkyl group (R).

Mixed alkoxide-halide complexes of aluminium, such as Aluminium chloride hexan-1-olate (1/2/1), represent a more nuanced area of study. These compounds are often synthesized through the reaction of aluminium halides with alcohols or by salt metathesis reactions. researchgate.net Research in this area is driven by the desire to fine-tune the Lewis acidity and catalytic activity of the aluminium center. By modulating the ratio of alkoxide to halide ligands, researchers can systematically alter the electronic and steric environment of the metal, thereby influencing its catalytic performance. For example, alkylaluminium aminoalkoxide chlorides have been synthesized and characterized, demonstrating the versatility of these mixed-ligand systems. electrochem.org The reactivity of these complexes is often dominated by the lability of the Al-Cl bond and the nucleophilicity of the alkoxide oxygen.

Fundamental Principles Governing Structural Diversity in Aluminium Coordination Compounds

The structural diversity observed in aluminium coordination compounds is governed by a confluence of factors, including the coordination number of the aluminium center, the nature of the ligands, and the tendency for oligomerization.

Coordination Number: Aluminium(III) can adopt a range of coordination numbers, most commonly four, five, and six. byjus.com In monomeric, coordinatively unsaturated species, a coordination number of three can be observed. The preferred coordination geometry is influenced by the size and number of the surrounding ligands. For instance, the hexahydrated aluminium ion, [Al(H₂O)₆]³⁺, features a six-coordinate, octahedral geometry. wikipedia.org

Ligand Properties: The steric bulk of the ligands plays a crucial role in determining the final structure of the complex. Bulky ligands can prevent oligomerization and stabilize monomeric species with lower coordination numbers. Conversely, smaller ligands, such as chloride and simple alkoxides, facilitate the formation of bridged, oligomeric, or polymeric structures.

Oligomerization and Bridging Ligands: A hallmark of aluminium coordination chemistry is the propensity of complexes to form dimers, trimers, or larger aggregates through bridging ligands. Both halide and alkoxide groups can act as bridging ligands, connecting two or more aluminium centers. researchgate.netresearchgate.net This is exemplified by the dimeric structure of anhydrous aluminium chloride (Al₂Cl₆) and many aluminium alkoxides. The formation of these bridged structures is a key factor in the structural diversity of mixed alkoxide-halide complexes. The specific stoichiometry of Aluminium chloride hexan-1-olate (1/2/1) suggests a complex interplay of these principles, likely resulting in a structure that satisfies the coordination preferences of the aluminium center through a combination of terminal and potentially bridging ligands.

The following table provides a summary of typical bond lengths observed in aluminium coordination compounds, which are relevant for understanding the structure of Aluminium chloride hexan-1-olate (1/2/1).

| Bond Type | Typical Bond Length (Å) | Coordination Environment of Aluminium |

| Al-O (terminal) | 1.68 - 1.78 | Tetrahedral |

| Al-O (bridging) | 1.80 - 1.90 | Tetrahedral/Octahedral |

| Al-Cl (terminal) | 2.06 - 2.15 | Tetrahedral |

| Al-Cl (bridging) | 2.21 - 2.33 | Tetrahedral |

This data is compiled from typical values found in related aluminium coordination complexes and may not represent the exact bond lengths in Aluminium chloride hexan-1-olate (1/2/1) due to the absence of specific experimental data for this compound.

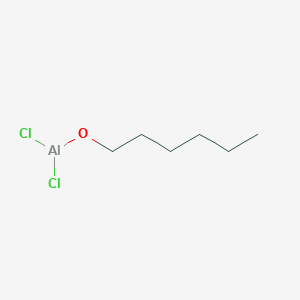

Structure

2D Structure

Properties

CAS No. |

81681-48-3 |

|---|---|

Molecular Formula |

C6H13AlCl2O |

Molecular Weight |

199.05 g/mol |

IUPAC Name |

dichloro(hexoxy)alumane |

InChI |

InChI=1S/C6H13O.Al.2ClH/c1-2-3-4-5-6-7;;;/h2-6H2,1H3;;2*1H/q-1;+3;;/p-2 |

InChI Key |

NZAXCWOODRJVSJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCO[Al](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Aluminium Chloride Hexan 1 Olate Complexes

Established Synthetic Routes for Heteroleptic Aluminium Alkoxide Chloride Derivatives

The preparation of aluminium alkoxide chlorides can be achieved through several general pathways, each offering distinct advantages and challenges in terms of product distribution and purity. These routes primarily involve the reaction of an aluminium source with an alcohol, where the stoichiometry and reaction conditions are critical in determining the final structure of the complex.

Alcoholysis and Ligand Exchange Reactions involving Aluminium Halides

One of the most direct methods for the synthesis of aluminium alkoxide chlorides is the alcoholysis of aluminium halides, typically aluminium chloride (AlCl₃). This reaction involves the partial replacement of chloride ligands with alkoxide groups through the reaction with an alcohol. The reaction proceeds with the elimination of hydrogen chloride (HCl).

The stoichiometry of the alcohol is a critical parameter in controlling the degree of substitution at the aluminium center. For instance, the reaction of AlCl₃ with one or two equivalents of an alcohol (ROH) can, in principle, yield AlCl₂(OR) or AlCl(OR)₂, respectively. However, these reactions often result in a mixture of products, and achieving a specific heteroleptic compound requires careful control of reaction conditions such as temperature, solvent, and reaction time. Ligand exchange reactions, where a pre-formed aluminium alkoxide is reacted with an aluminium halide, can also be employed to generate mixed-ligand species. The distribution of products in these reactions is often governed by complex equilibria.

A significant challenge in this method is the potential for the liberated HCl to catalyze side reactions, such as the formation of ethers from the alcohol. To mitigate this, a non-coordinating base is sometimes added to the reaction mixture to scavenge the HCl as it is formed.

Salt Metathesis Reactions with Lithium Alkoxides or other Metal Alkoxides

Salt metathesis provides a more controlled route to aluminium alkoxide chlorides. This method involves the reaction of an aluminium halide with a pre-formed metal alkoxide, most commonly a lithium or sodium alkoxide (MOR). The driving force for this reaction is typically the formation of a stable, insoluble salt (e.g., LiCl or NaCl), which can be removed from the reaction mixture by filtration.

For the synthesis of a compound with the stoichiometry AlCl(OR)₂, two equivalents of the metal alkoxide are reacted with one equivalent of AlCl₃. This approach offers better stoichiometric control compared to direct alcoholysis, as the reaction is less prone to side reactions catalyzed by HCl.

However, the products of these reactions can sometimes be adducts containing the alkali metal halide, for example, complexes of the type [Lᵢₓ(THF)ᵧ][Al(OR)₄₋ₙClₙ]. The formation of these adducts depends on the solvent system and the nature of the alkoxide ligand.

Direct Reaction of Aluminium Metal with Alcohols in the Presence of Halide Sources

An alternative and often advantageous route involves the direct reaction of aluminium metal with an alcohol in the presence of a halide source. This method avoids the use of anhydrous aluminium chloride, which can be difficult to handle. A catalytic amount of a halide source, such as mercuric chloride or elemental iodine, is often required to activate the aluminium surface by disrupting the passivating oxide layer.

The reaction produces the aluminium alkoxide and hydrogen gas. By controlling the amount of alcohol and introducing a stoichiometric amount of a chloride source, it is possible to synthesize aluminium alkoxide chloride complexes. This method is considered an improvement over routes starting from aluminium chloride as it often leads to purer products with fewer by-products.

Specific Strategies for Incorporating the Hexan-1-olate Ligand

The introduction of the hexan-1-olate ligand, derived from hexan-1-ol, into an aluminium chloride framework requires consideration of both the general synthetic principles outlined above and the specific properties of the hexan-1-olate group.

Controlled Alcoholysis of Aluminium Chloride with Hexan-1-ol

The synthesis of Aluminium chloride hexan-1-olate (1/2/1), which corresponds to the formula AlCl(O(CH₂)₅CH₃)₂, can be approached via the controlled alcoholysis of aluminium chloride. This would involve the reaction of one equivalent of AlCl₃ with two equivalents of hexan-1-ol.

To achieve the desired product, the reaction would likely be carried out in an inert solvent, such as a hydrocarbon or chlorinated hydrocarbon, at a controlled temperature. The slow, dropwise addition of hexan-1-ol to a solution of AlCl₃ would be crucial to manage the exothermicity of the reaction and to favor the formation of the disubstituted product over a mixture of mono-, di-, and trisubstituted species. The removal of the evolved HCl, either by purging with an inert gas or by the use of a non-coordinating base, would be essential to prevent side reactions and to drive the reaction to completion.

The final product is likely to be an oligomeric species, as aluminium alkoxide chlorides have a strong tendency to form bridged structures. For a compound of the stoichiometry AlCl(OR)₂, a dimeric structure, [AlCl(μ-OR)₂AlCl(OR)], or a trimeric structure might be expected, where the hexan-1-olate ligands bridge two aluminium centers. The exact nature of the product would depend on the reaction conditions and the steric bulk of the hexan-1-olate ligand.

Steric and Electronic Considerations in Hexan-1-olate Introduction

The hexan-1-olate ligand, with its six-carbon alkyl chain, introduces specific steric and electronic effects that influence the synthesis and structure of the resulting aluminium chloride complex.

Electronic Effects: The hexan-1-olate ligand is an electron-donating group. The inductive effect of the alkyl chain increases the electron density on the oxygen atom, which in turn strengthens the Al-O bond. This can influence the Lewis acidity of the resulting complex. The presence of two electron-donating alkoxide ligands and one electron-withdrawing chloride ligand will result in a complex with modulated electronic properties compared to the homoleptic aluminium trichloride (B1173362) or aluminium tri(hexan-1-olate).

In solution, aluminium alkoxide chlorides are known to undergo dynamic exchange and ligand scrambling, leading to a distribution of species. The specific nature of the hexan-1-olate ligand will influence the position of these equilibria.

Illustrative Data for Analogous Aluminium Alkoxide Chloride Complexes

| Coordination Number of Al | Typical Chemical Shift Range (ppm) | Linewidth (Hz) | Structural Implication |

|---|---|---|---|

| 4 | 90 - 120 | Broad | Tetrahedrally coordinated aluminium, common in terminal positions of oligomers. |

| 5 | 30 - 50 | Narrower | Penta-coordinated aluminium, often found in bridged structures. |

| 6 | -10 - 10 | Sharp | Octahedrally coordinated aluminium, less common but possible in certain adducts. |

| Parameter | Typical Value Range | Description |

|---|---|---|

| Al-Cl Bond Length (Å) | 2.10 - 2.20 | Distance between the aluminium and terminal chlorine atoms. |

| Al-O (bridging) Bond Length (Å) | 1.80 - 1.90 | Distance between aluminium and the bridging oxygen atoms of the alkoxide ligands. |

| Al···Al Distance (Å) | 2.80 - 3.00 | Non-bonding distance between the two aluminium centers in the dimer. |

| Al-O-Al Angle (°) | 95 - 105 | Angle within the Al₂O₂ core of the dimer. |

| O-Al-O Angle (°) | 75 - 85 | Angle within the Al₂O₂ core of the dimer. |

Structural Elucidation and Coordination Geometries of Aluminium Chloride Hexan 1 Olate Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the coordination environment of the aluminium center and characterizing the organic ligand in solution. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, along with Mass Spectrometry (MS), provides a comprehensive understanding of the species present.

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of aluminium alkoxide complexes in solution. Due to the absence of specific experimental data for Aluminium chloride hexan-1-olate (1/2/1), the following discussion is based on established principles and data from analogous aluminium alkoxide systems.

Al NMR Spectroscopy: As a quadrupolar nucleus, the chemical shift and line width of the Al NMR signal are highly sensitive to the coordination number and symmetry of the aluminium center. Generally, distinct chemical shift ranges are associated with different coordination environments. For instance, tetracoordinated aluminium species typically resonate in the range of +50 to +80 ppm, while hexacoordinated species are found further upfield, between 0 and +20 ppm. Pentacoordinated aluminium, though less common, would be expected to appear in an intermediate region. In a solution of aluminium chloride hexan-1-olate, the presence of multiple equilibria between monomeric, dimeric, and other oligomeric species could result in broad signals or the observation of multiple resonances corresponding to different aluminium environments.

H and C NMR Spectroscopy: These techniques are crucial for characterizing the hexan-1-olate ligand. The chemical shifts of the protons and carbons in the hexan-1-olate chain, particularly those close to the oxygen atom (e.g., the α-methylene group), are influenced by coordination to the aluminium center. Upon complexation, a downfield shift of the α-methylene protons is typically observed due to the electron-withdrawing effect of the Lewis acidic aluminium center. The magnitude of this shift can provide insights into the nature of the Al-O bond.

Table 1: Representative Al NMR Chemical Shifts for Analogous Aluminium Alkoxide Complexes

| Compound/Species | Solvent | Coordination Number | Al Chemical Shift (ppm) |

| [Al(OPr)] | CDCl | 4 and 6 | ~63, ~3 |

| [Al(OBu)] | CDCl | 4 | ~55 |

| [Al(OEt)] | CDCl | 4, 5, and 6 | Broad signals |

| [AlCl(OBu)] | Toluene | 4 | ~70 |

| [AlCl(O$^i_n$ | Benzene | 4 and 6 | ~75, ~5 |

Data in this table is illustrative and sourced from studies on various aluminum alkoxide complexes to demonstrate typical chemical shift ranges.

Infrared spectroscopy is a valuable technique for identifying the vibrational modes of the hexan-1-olate ligand and probing the formation of Al-O and Al-Cl bonds. The IR spectrum of an aluminium chloride hexan-1-olate complex would be expected to exhibit characteristic absorption bands.

The C-O stretching vibration of the alcohol, typically observed around 1050-1070 cm for a primary alcohol like hexan-1-ol, would shift to a lower frequency upon coordination to aluminium, indicating a weakening of the C-O bond. Concurrently, new bands corresponding to the Al-O stretching vibrations would appear in the lower frequency region of the spectrum, generally between 500 and 700 cm. The presence of Al-Cl bonds would give rise to characteristic absorptions in the far-infrared region, typically below 500 cm. The precise positions of these bands can provide information about the coordination environment of the aluminium and the bridging or terminal nature of the ligands.

Table 2: Typical IR Absorption Frequencies for Aluminium Alkoxide and Chloride Bonds

| Vibrational Mode | Typical Frequency Range (cm) |

| ν(C-O) | 1000 - 1100 |

| ν(Al-O) | 600 - 700 |

| ν(Al-O) | 500 - 600 |

| ν(Al-Cl) | 450 - 500 |

| ν(Al-Cl) | 300 - 400 |

This table provides generalized frequency ranges based on various aluminum-containing compounds.

Mass spectrometry is employed to determine the molecular weight of the complex and to gain insights into its structure through analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to analyze the composition of the aluminium chloride hexan-1-olate species in solution.

The mass spectrum would be expected to show peaks corresponding to various oligomeric forms of the complex, such as dimers or trimers, potentially with the loss of ligands. The fragmentation pattern can help to elucidate the connectivity within the complex, for example, by showing the sequential loss of hexan-1-olate or chloride ligands. This information is complementary to NMR data in understanding the aggregation state of the complex in solution.

X-ray Crystallography for Solid-State Structure Determination

The coordination number and geometry around the aluminium center in aluminium chloride alkoxide complexes can vary significantly depending on the steric bulk of the alkoxide ligand and the stoichiometry of the complex. While no specific crystal structure for Aluminium chloride hexan-1-olate (1/2/1) has been reported, analogous structures suggest several possibilities.

Tetrahedral Geometry: A coordination number of four is common for aluminium, leading to a tetrahedral geometry. This is often observed in dimeric structures where two aluminium centers are bridged by either alkoxide or chloride ligands.

Trigonal Bipyramidal Geometry: A five-coordinate aluminium center, resulting in a trigonal bipyramidal geometry, is also possible, particularly in oligomeric structures with bridging ligands.

Octahedral Geometry: Hexacoordinated aluminium, with an octahedral geometry, is frequently observed, especially in the presence of smaller ligands or in structures where solvent molecules also coordinate to the metal center.

X-ray crystallography allows for the unambiguous differentiation between bridging and terminal ligands.

Bridging Ligands (μ-OR, μ-Cl): Both alkoxide and chloride ligands can act as bridging ligands (μ-OR and μ-Cl, respectively), connecting two or more aluminium centers. In such arrangements, the Al-O or Al-Cl bond lengths are typically longer than those of terminal ligands. The angles around the bridging oxygen or chlorine atoms are also characteristic.

The interplay between the steric demands of the hexan-1-olate group and the electronic properties of the chloride and alkoxide ligands will ultimately determine the preferred coordination number, geometry, and the arrangement of bridging and terminal ligands in the solid-state structure of Aluminium chloride hexan-1-olate (1/2/1).

Reactivity and Mechanistic Investigations of Aluminium Chloride Hexan 1 Olate Complexes

Evaluation of Lewis Acidity and Electrophilic Character of the Aluminium Center

Quantitative evaluation of Lewis acidity can be achieved through both experimental and computational methods.

Experimental Methods: The Gutmann-Beckett Method

A widely used experimental technique is the Gutmann-Beckett method, which utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination to a Lewis acid. wikipedia.org The resulting Acceptor Number (AN) provides a relative measure of Lewis acidity. acs.org While no direct experimental data for Aluminium chloride hexan-1-olate (1/2/1) is available, a comparison with related aluminum compounds provides a reasonable estimation of its Lewis acidic strength. Aluminum trichloride (B1173362), a strong Lewis acid, has a high acceptor number. wikipedia.org In contrast, aluminum alkoxides are generally weaker Lewis acids. Therefore, a mixed-ligand species like aluminum chloride di(hexan-1-olate) is expected to exhibit intermediate Lewis acidity.

Computational Methods: Fluoride (B91410) Ion Affinity (FIA)

Computational chemistry offers a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). uni-marburg.de FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. uni-marburg.de DFT calculations have been used to determine the FIA for a range of aluminum-based Lewis acids, demonstrating that substituents have a profound impact on the electrophilicity of the aluminum center. researchgate.net For Aluminium chloride hexan-1-olate (1/2/1), theoretical calculations would be invaluable in precisely quantifying its Lewis acidity relative to other well-characterized aluminum species.

| Compound | Lewis Acidity Measure | Value | Reference |

|---|---|---|---|

| SbF₅ (standard) | Acceptor Number (AN) | 100 | acs.org |

| AlCl₃ | Acceptor Number (AN) | 87 | wikipedia.orgacs.org |

| B(C₆F₅)₃ | Acceptor Number (AN) | 77.1 | acs.org |

| Al[N(C₆F₅)₂]₃ | Fluoride Ion Affinity (FIA) (kJ mol⁻¹) | 555 | uni-marburg.de |

| SbF₅ | Fluoride Ion Affinity (FIA) (kJ mol⁻¹) | 493 | uni-marburg.de |

| Aluminium chloride hexan-1-olate (1/2/1) | Acceptor Number (AN) | Estimated to be intermediate | N/A |

Studies on Ligand Redistribution and Exchange Dynamics

In solution, aluminum complexes with mixed ligands, such as Aluminium chloride hexan-1-olate (1/2/1), are often not static entities. They can undergo dynamic ligand redistribution, commonly referred to as Schlenk equilibrium. This process involves the exchange of ligands between aluminum centers, leading to a mixture of species in equilibrium. For an initial composition of AlCl(OR)₂ (where R = hexyl), the equilibrium would likely involve AlCl₃, AlCl₂(OR), and Al(OR)₃.

The position of this equilibrium is influenced by several factors, including the nature of the solvent, temperature, and the steric bulk of the alkoxide ligands. The dynamics of these exchange processes can be investigated using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, particularly ²⁷Al NMR. rsc.org The ²⁷Al nucleus is quadrupolar, and its NMR signals are sensitive to the symmetry and electronic environment of the aluminum center. researchgate.net

At low temperatures, where ligand exchange is slow on the NMR timescale, distinct signals for each species in the equilibrium mixture might be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the NMR signals and their eventual coalescence into a single, averaged signal. Analysis of the lineshapes as a function of temperature can provide quantitative kinetic parameters for the ligand exchange reactions. rsc.org

| Species | Formula | Coordination Environment of Al (Typical) |

|---|---|---|

| Aluminum trichloride | AlCl₃ | Often dimeric (Al₂Cl₆) with tetrahedral Al |

| Aluminum dichloride hexan-1-olate | AlCl₂(O(CH₂)₅CH₃) | Likely exists as bridged dimers or oligomers |

| Aluminium chloride di(hexan-1-olate) | AlCl(O(CH₂)₅CH₃)₂ | Subject of investigation, likely aggregated |

| Aluminum tri(hexan-1-olate) | Al(O(CH₂)₅CH₃)₃ | Can form dimers, trimers, or tetramers |

Elucidation of Reaction Pathways with Various Organic Substrates

The dual nature of the ligands in Aluminium chloride hexan-1-olate (1/2/1) suggests a versatile role in catalyzing organic transformations. The Lewis acidic aluminum center can activate electrophiles, while the alkoxide ligands can act as nucleophiles or bases.

One potential application is in carbonyl reduction reactions, analogous to the Meerwein-Ponndorf-Verley (MPV) reduction, which typically uses aluminum isopropoxide. taylorfrancis.com The reaction pathway would likely involve the following steps:

Coordination: The Lewis acidic aluminum center coordinates to the oxygen atom of a carbonyl substrate (e.g., a ketone), enhancing the electrophilicity of the carbonyl carbon.

Hydride Transfer: A hydride is transferred from the β-carbon of a hexan-1-olate ligand to the activated carbonyl carbon. This step is often the rate-determining step.

Product Release: The resulting aluminum alkoxide of the reduced substrate is formed, and the oxidized hexanal (B45976) is released. An excess of a sacrificial alcohol is typically used to regenerate the active catalyst.

Another area of application is in ring-opening polymerization of cyclic esters like lactide. Aluminum alkoxide complexes are well-known initiators for this process. rsc.org The reaction is believed to proceed via a coordination-insertion mechanism. The hexan-1-olate ligand would act as the initiator, attacking the carbonyl carbon of the cyclic ester that has been activated by coordination to the aluminum center. Subsequent insertions of monomer units lead to the growth of the polymer chain.

Furthermore, the presence of the chloride ligand might impart reactivity similar to that of aluminum trichloride, such as in Friedel-Crafts type reactions, although likely with attenuated activity due to the presence of the alkoxide groups. commonorganicchemistry.com

Identification and Characterization of Transient Intermediate Species in Chemical Transformations

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediate species. In reactions catalyzed by aluminum complexes, these intermediates are often highly reactive and present in low concentrations, making their direct observation challenging.

In the context of a carbonyl reduction, a key transient intermediate would be the adduct formed between the aluminum complex and the carbonyl substrate. This species involves a coordinate bond between the aluminum and the carbonyl oxygen. Such intermediates can sometimes be detected at low temperatures using spectroscopic techniques like in-situ IR or NMR spectroscopy. The coordination would lead to a shift in the C=O stretching frequency in the IR spectrum and changes in the chemical shifts of nuclei near the coordination site in the NMR spectrum.

Computational studies using Density Functional Theory (DFT) are also crucial for characterizing the structure and energetics of these transient species and the transition states that connect them along the reaction pathway. acs.org For instance, DFT calculations can model the initial Lewis acid-base adduct, the transition state for the hydride transfer, and the final product complex, providing a detailed picture of the reaction energy profile.

In some cases, stable analogues of proposed transient species can be synthesized and characterized. For example, reacting the aluminum complex with a non-reducible ketone at low temperature might allow for the isolation and crystallographic characterization of the initial adduct, providing strong evidence for its intermediacy in the catalytic cycle. While no specific transient species involving Aluminium chloride hexan-1-olate (1/2/1) have been reported, the general principles of aluminum-mediated catalysis strongly suggest their formation and critical role in its reactivity. nih.gov

Applications in Catalysis

Polymerization Catalysis Initiated by Aluminium Chloride Alkoxide Complexes

Aluminum alkoxide complexes are particularly effective in initiating the polymerization of cyclic monomers through a coordination-insertion mechanism. The aluminum center coordinates to the monomer, activating it towards nucleophilic attack by the alkoxide group, which initiates chain growth.

Aluminum complexes are widely employed as initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like lactones and epoxides, leading to the formation of biodegradable polyesters and polyethers. researchgate.netresearchgate.nettandfonline.com The catalytic activity of these complexes can be tuned by modifying the ligand environment around the aluminum center.

For instance, aluminum complexes bearing benzothiazole (B30560) ligands have been synthesized and studied for the ROP of ε-caprolactone (CL) and L-lactide (LA). rsc.org Research has shown that electron-withdrawing groups on the ligand can increase the polymerization rate for both monomers. rsc.org Sterically bulky groups on the ligand were found to enhance the polymerization rate of ε-caprolactone but hinder the polymerization of L-lactide. rsc.org

Similarly, aluminum complexes with substituted tetraphenylporphyrins have been designed as highly active initiators for the ROP of lactones and epoxides. acs.org The nature of the metal center and the substituents on the porphyrin ring influence the catalytic activity in the copolymerization of propylene (B89431) oxide and carbon dioxide. acs.org

The table below summarizes the performance of different aluminum catalysts in the ROP of ε-caprolactone.

| Catalyst/Initiator System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| LAl(OCH2C6H4-2-NH2)2 | ε-Caprolactone | RT | 0.5 | 98 | 15,200 | 1.12 |

| LAl(9-OC13H9)2 | ε-Caprolactone | RT | 1 | 95 | 14,500 | 1.15 |

| LAl(OC6H10-4-NH2)2 | ε-Caprolactone | RT | 1.5 | 92 | 13,800 | 1.18 |

Data compiled from studies on aluminum complexes in the presence of isopropyl alcohol. researchgate.net

Aluminum triflate has also been identified as a remarkably effective catalyst for the ring-opening of epoxides by alcohols, functioning efficiently even at parts-per-million levels. rsc.org Furthermore, a versatile organoaluminum initiator, the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum, has been developed for the anionic ROP of various epoxides, demonstrating a controlled, living polymerization mechanism. acs.org

Aluminum-based catalysts are also instrumental in copolymerization reactions, allowing for the synthesis of copolymers with tailored properties. For example, the combination of living cationic polymerization and other methods, often utilizing alkylaluminum compounds, enables the creation of novel block copolymers. frontiersin.org Aluminum porphyrin catalysts have been successfully used to synthesize polyester-polyether block copolymers with controlled chain lengths from β-lactones and epoxides. acs.org

The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a significant route to producing polyesters, and aluminum complexes are key catalysts in this process. researchgate.netnih.gov Mechanistic studies have shown that the ligand structure plays a crucial role in the catalytic activity of aluminum complexes in these reactions. For instance, aluminum complexes with a bipyridine bisphenolate ligand exhibit higher activity in the ROCOP of maleic anhydride (B1165640) and propylene oxide compared to their salen counterparts. nih.gov

The synthesis of block copolymers can be achieved by the sequential addition of different monomers. For example, aluminum porphyrin complexes can be used in auto-tandem catalysis for the one-pot synthesis of block copolymers from vinyl monomers and a combination of epoxides and anhydrides. chinesechemsoc.org This approach allows for the creation of diblock copolymers with predictable molecular weights and narrow distributions. chinesechemsoc.org

The table below illustrates the synthesis of a diblock copolymer using an aluminum porphyrin catalyst.

| Block 1 Monomer | Block 2 Monomer | Catalyst | Resulting Copolymer | PDI |

| ε-Caprolactone | L-Lactide | (TPP)AlCl | PCL-b-PLA | < 1.2 |

Data based on the principles of sequential ROP using aluminum catalysts.

Alkoxy aluminum chlorides, including structures analogous to aluminum chloride hexan-1-olate, serve as efficient catalysts and co-initiators in cationic polymerization. researchgate.netrsc.org In the polymerization of isobutylene, for example, alkoxy aluminum chlorides can act as a co-initiator, a carbocation stabilizer, and a chain-transfer agent. researchgate.net The reaction of an alcohol with an organoaluminum compound like ethylaluminum dichloride can generate these active species in situ. rsc.org

These aluminum alkoxide species are crucial for initiating the polymerization. The alkoxide group can initiate the ring-opening of a cyclic monomer through a nucleophilic attack, leading to the formation of a growing polymer chain attached to the aluminum center. This process is a key step in the coordination-insertion mechanism. The specific structure of the alkoxide, such as the hexan-1-olate group, can influence the initiation rate and the properties of the resulting polymer.

Catalysis in Organic Transformations

Beyond polymerization, aluminum complexes are effective catalysts in a range of organic transformations, leveraging their Lewis acidity to activate substrates and facilitate bond formation.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a significant reaction in organic synthesis, and aluminum complexes have emerged as effective catalysts. wikipedia.org Cationic aluminum alkyl complexes have shown high activity in the hydrosilylation of a wide variety of carbonyls and imines, offering an alternative to more expensive late transition metal catalysts. acs.orgacs.org

The table below provides examples of hydrosilylation reactions catalyzed by a cationic aluminum complex.

| Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Acetophenone | HSiEt3 | 1 | 0.5 | 99 |

| 4-Methoxyacetophenone | HSiEt3 | 1 | 1 | 98 |

| Cyclohexanone | HSiEt3 | 1 | 0.5 | 99 |

Data from studies on the hydrosilylation of carbonyls catalyzed by [TpAlMe][MeB(C6F5)3].* acs.org

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. Aluminum-based Lewis acids are highly effective catalysts for these reactions, particularly with aldehyde dienophiles. illinois.edu Chiral aluminum complexes, such as those derived from BINOL, can catalyze highly chemo- and enantioselective hetero-Diels-Alder reactions between conjugated dienes and carbonyl compounds. rsc.org

Theoretical studies on the mechanism of the hetero-Diels-Alder reaction catalyzed by chiral aluminum complexes suggest a two-step process. The catalyst activates the carbonyl compound, making it more electrophilic. This is followed by a nucleophilic attack from the diene to form an aldol-like intermediate, which then undergoes ring closure to yield the final product. researchgate.net The nature of the Lewis acid catalyst and the ligands attached to the aluminum can significantly influence the diastereoselectivity of the reaction. semanticscholar.org

Other Lewis Acid-Catalyzed Organic Synthesis Reactions

While specific examples for Aluminium chloride hexan-1-olate (1/2/1) are not available, aluminum-based Lewis acids, in general, are known to catalyze a wide array of organic transformations beyond common examples like Friedel-Crafts reactions. These reactions often involve the activation of a substrate by the Lewis acidic aluminum center, making it more susceptible to nucleophilic attack.

One significant area is their use in cycloaddition reactions, such as the Diels-Alder reaction. The Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. This can also influence the regio- and stereoselectivity of the cycloaddition.

Another class of reactions includes aldol (B89426) and related condensations. For instance, aluminum-ion exchanged montmorillonite, a solid acid catalyst, has been shown to effectively promote the cross-aldol reaction of silyl (B83357) enol ethers with aldehydes or acetals. researchgate.net The diastereoselectivity of such reactions can be highly dependent on the solvent used. researchgate.net Furthermore, aluminum compounds can catalyze Knoevenagel condensations of carbonyl compounds with active methylene (B1212753) compounds. researchgate.net

Rearrangement reactions are also within the scope of aluminum-based Lewis acid catalysis. For example, propargylic ketones can be rearranged to their allenic counterparts when passed through a column of aluminum oxide. researchgate.net

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies for Aluminium chloride hexan-1-olate (1/2/1) are not documented. However, the principles of such studies for related aluminum catalysts provide a framework for what such an investigation would entail.

Identification of Active Catalytic Species and Their Coordination Environment

A crucial aspect of mechanistic studies is the identification of the true catalytic species. For many aluminum-based Lewis acids, particularly in the presence of co-catalysts or solvents, the initially introduced compound may not be the active catalyst. For instance, in aqueous solutions, it is often debated whether the aluminum cation itself or a hydrated species like [Al(H2O)6]^3+ is the active catalyst. researchgate.net The speciation of aluminum cations in water is highly dependent on the concentration and pH of the solution. researchgate.net

In non-aqueous systems, the coordination environment of the aluminum center is critical. The ligands attached to the aluminum atom significantly influence its Lewis acidity and, consequently, its catalytic activity. For example, in the ring-opening alternating copolymerization of maleic anhydride with epoxides catalyzed by aluminum chloride complexes, the nature of the organic ligand has a profound effect on the catalyst's performance. mdpi.com Computational studies, such as those employing Natural Bond Orbital (NBO) analysis, can provide insights into the charge distribution and bonding within the catalytic complex. mdpi.com Strong correlations have been found between the catalyst's activity and parameters like the LUMO energy of the aluminum complex and the NBO charge of the coordinating oxygen atoms. mdpi.com

Analysis of Reaction Kinetics and Selectivity Control

Understanding the kinetics of a catalyzed reaction is fundamental to elucidating its mechanism and optimizing reaction conditions. For aluminum-catalyzed reactions, kinetic studies would involve monitoring the reaction rate as a function of substrate, catalyst, and co-catalyst concentrations. This data can help to determine the rate law for the reaction, providing clues about the species involved in the rate-determining step.

The turnover frequency (TOF), a measure of the number of substrate molecules converted per catalyst molecule per unit time, is a key metric for catalytic activity. mdpi.com For a series of aluminum chloride complexes in a copolymerization reaction, the TOF values were correlated with structural and electronic parameters of the catalysts. mdpi.com It was found that lower LUMO energy and more negatively charged coordinating oxygen atoms led to higher catalytic activity. mdpi.com

Selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of catalysis. In Lewis acid catalysis, selectivity is often controlled by the steric and electronic properties of the catalyst's coordination sphere. The arrangement of ligands around the aluminum center can create a chiral environment, enabling enantioselective catalysis. The interaction between the catalyst, substrates, and any additives can pre-organize the transition state, leading to a specific stereochemical outcome. scispace.com For example, in aldol reactions catalyzed by Al-Mont, the diastereoselection was found to be significantly influenced by the reaction solvent, highlighting the role of the broader reaction environment in controlling selectivity. researchgate.net

Precursor Chemistry for Advanced Materials Synthesis

Utilization in Sol-Gel Processes for Oxide Materials

The sol-gel process is a versatile wet-chemical technique for fabricating ceramic materials from molecular precursors. It involves the creation of a colloidal suspension (sol) that undergoes a transition to a solid, network-like structure (gel). Aluminium chloride hexan-1-olate is a suitable precursor for the synthesis of aluminium oxide (alumina) via this method.

Conventional sol-gel methods rely on the hydrolysis and condensation of metal alkoxides, which can be difficult to control. The non-hydrolytic sol-gel (NHSG) process provides an alternative pathway by avoiding water. This route is based on condensation reactions in non-aqueous media, often involving the reaction between a metal chloride and an oxygen donor like an ether or an alcohol. psu.edumdpi.com This approach allows for better control over the stoichiometry and homogeneity of the resulting mixed-oxide gels. mdpi.com

In a typical NHSG synthesis of alumina (B75360), aluminium chloride reacts with an alcohol, such as hexan-1-ol. This reaction proceeds through the formation of chloro-alkoxide intermediates, which then undergo condensation, eliminating an alkyl chloride molecule to form the Al-O-Al bonds that constitute the backbone of the alumina network. Using a single-source precursor like Aluminium chloride hexan-1-olate can streamline this process, as the necessary aluminium, chlorine, and oxygen-donating alkoxide are present in one molecule. This method has been used to prepare α-Al₂O₃ powders, with the transformation from the γ-phase to the α-phase occurring at 1100 °C. psu.edu

The final properties of the alumina, such as its morphology, porosity, and surface area, are heavily influenced by the sol-gel synthesis conditions and the chemical nature of the precursor. The porosity of materials prepared via sol-gel processing is determined by the size and packing of primary particles or polymers during gelation and their subsequent collapse upon drying.

Research has shown that the length and branching of the alkyl chain in aluminium alkoxide precursors are critical in tailoring the textural properties of the resulting γ-alumina. researchgate.net Longer or bulkier alkyl chains, such as the hexyl group in hexan-1-olate, can act as templating agents during the gelation process. Upon their removal during a later calcination step, they leave behind a porous structure. This allows for precise control over the pore size distribution and specific surface area of the final ceramic material. For example, studies using different aluminium alkoxides have demonstrated that the specific surface area and mean pore size can be systematically modified by changing the precursor. researchgate.net

Below is an interactive data table based on research findings that illustrate the effect of different aluminium alkoxide precursors on the properties of the resulting γ-alumina after annealing at 500°C.

| Precursor | Alkyl Group | Specific Surface Area (m²/g) | Mean Pore Size (nm) |

| Aluminium Ethoxide | Ethyl | 426 | 14.7 |

| Aluminium Isopropoxide | Isopropyl | 336 | 19.4 |

| Aluminium sec-Butoxide | sec-Butyl | 354 | 18.2 |

This data, adapted from related research on aluminium alkoxides, illustrates the principle of how the alkyl chain influences material properties. The use of a hexan-1-olate precursor would be expected to follow similar trends. researchgate.net

Application as Precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to produce high-quality, solid thin films from gaseous precursors. The choice of precursor is critical for the success of these processes.

Ideal precursors for CVD and ALD must possess a specific set of properties. They need to be sufficiently volatile to be transported in the gas phase but also thermally stable enough to avoid premature decomposition before reaching the substrate. azonano.comazonano.com Furthermore, they must react cleanly and efficiently on the substrate surface. azonano.com

Aluminium chloride alkoxides, such as Aluminium chloride hexan-1-olate, offer a balance of these properties. The chloride component can enhance volatility, while the alkoxide group can serve as an internal oxygen source, potentially allowing for deposition without a separate co-reactant. azonano.comrsc.org The hexan-1-olate ligand's size and chain length can be tuned to optimize volatility and reactivity. While many common aluminium precursors like trimethylaluminum (B3029685) (TMA) are pyrophoric, alkoxide-based precursors are often non-pyrophoric, which is a significant advantage for handling and safety. aip.orgresearchgate.net

Aluminium oxide (Al₂O₃) thin films are crucial in many technological applications, including as dielectric layers in microelectronics. Both CVD and ALD are employed for their deposition. google.com In a CVD process, the precursor vapor is introduced into a reactor and decomposes on a heated substrate to form the film.

ALD is a more precise technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. researchgate.net For example, Al₂O₃ films have been successfully grown via ALD using alternating pulses of aluminium chloride (AlCl₃) and an aluminium alkoxide like aluminium tri-isopropoxide (Al(OⁱPr)₃). rsc.orggoogle.com In this process, the alkoxide acts as both the aluminium and the oxygen source, which can prevent the formation of an undesirable interfacial silicon oxide layer when depositing on silicon substrates. rsc.org This demonstrates the potential of using mixed-ligand, chloro-alkoxide systems for the precise synthesis of high-purity alumina thin films.

Development of Composite Materials

Aluminium chloride hexan-1-olate can also be employed as a precursor in the fabrication of advanced composite materials, particularly ceramic matrix composites (CMCs).

The sol-gel process is a key method for producing CMCs. substech.com A liquid sol, prepared from a precursor like Aluminium chloride hexan-1-olate, possesses a low viscosity that allows it to easily infiltrate a porous fibrous preform (e.g., ceramic fibers). substech.com Once the preform is soaked, the sol is converted into a solid gel through a controlled heating process. This gel, which now forms the matrix around the fibers, is then fired at a higher temperature to consolidate it into a dense ceramic. substech.com This technique benefits from relatively low processing temperatures, which helps to prevent thermal damage to the reinforcing fibers. substech.com

This sol-gel infiltration method can be repeated multiple times to increase the density of the ceramic matrix and reduce porosity. substech.com By using sol-gel derived alumina particles, it is also possible to reinforce metal matrix composites (MMCs), enhancing properties such as hardness. mdpi.com The ability to create the ceramic phase in situ within a pre-existing structure is a significant advantage for creating complex, near-net-shape composite parts.

Precursors for Silica-Alumina Composites

Aluminum tri(hexan-1-olate) can be employed as a precursor for the synthesis of silica-alumina composites, which are materials of significant industrial importance due to their acidic and thermal properties. In the synthesis of these composites, an aluminum precursor like aluminum tri(hexan-1-olate) is co-reacted with a silica (B1680970) precursor, typically a silicon alkoxide such as tetraethyl orthosilicate (B98303) (TEOS).

The synthesis process generally involves the controlled hydrolysis and co-condensation of the aluminum and silicon alkoxide precursors. The relative rates of hydrolysis of the two precursors are a critical parameter that influences the homogeneity of the final composite material. The use of aluminum tri(hexan-1-olate) allows for the intimate mixing of aluminum and silicon species at a molecular level, leading to a highly dispersed alumina phase within the silica matrix.

Research Findings:

Recent studies have explored the in-situ formation of polymeric aluminum chloride-silica gel composites under mechanical grinding conditions. mdpi.commolbase.com In this method, a polymeric aluminum chloride (PAC) and silica gel are combined, and mechanical force is used to induce the formation of a composite catalyst with Al-O-Si active centers. mdpi.commolbase.com This approach highlights the potential for solid-state reactions to generate catalytically active silica-alumina materials.

Another approach involves the sol-gel synthesis of silica/alumina composite particles using aluminum chloride hydroxide (B78521) as the alumina precursor. ereztech.comresearchgate.net These particles, after calcination, consist of α-cristobalite silica and corundum-phase alumina and can be incorporated into polymer composites to enhance their mechanical properties. ereztech.comresearchgate.net The research demonstrated that a 3 wt.% loading of these silica-alumina particles into a polymer matrix resulted in optimal flexural modulus, strength, and impact resistance. ereztech.comresearchgate.net

The properties of the resulting silica-alumina composites are highly dependent on the synthesis conditions, including the Al/Si ratio, the pH of the reaction medium, and the calcination temperature. The data in the table below summarizes the key aspects of using aluminum precursors for silica-alumina composites.

| Parameter | Description | Impact on Composite Properties |

| Alumina Precursor | Chemical compound providing the aluminum oxide component, such as aluminum tri(hexan-1-olate) or aluminum chloride hydroxide. ereztech.comresearchgate.net | The choice of precursor affects the hydrolysis and condensation rates, influencing the homogeneity and final structure of the composite. |

| Silica Precursor | Chemical compound providing the silicon dioxide component, such as tetraethyl orthosilicate (TEOS) or amorphous silica from rice husk. ereztech.comresearchgate.net | The reactivity of the silica precursor relative to the alumina precursor is crucial for achieving a uniform distribution of Al and Si. |

| Synthesis Method | The technique used to combine the precursors, such as sol-gel processing or mechanical ball milling. mdpi.commolbase.comereztech.comresearchgate.net | The method determines the degree of mixing of the components and the resulting microstructure of the composite material. |

| Al/Si Ratio | The molar ratio of aluminum to silicon in the reaction mixture. | This ratio is a primary determinant of the acidity and catalytic activity of the final silica-alumina material. |

| Calcination Temperature | The temperature at which the synthesized gel is heated to form the final oxide composite. ereztech.comresearchgate.net | Higher temperatures can lead to phase transformations, such as the formation of crystalline alumina phases like corundum, and affect the surface area and porosity. ereztech.comresearchgate.net |

Incorporation into Hybrid Organic-Inorganic Materials

Aluminum tri(hexan-1-olate) is also a suitable precursor for the fabrication of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic glasses, offering possibilities for creating materials with tailored mechanical, optical, and chemical properties. The hexan-1-olate group in aluminum tri(hexan-1-olate) is an organic component that can be either retained in the final material or replaced by other organic functionalities.

The synthesis of these hybrid materials often involves the reaction of the aluminum alkoxide with organically modified silicon alkoxides or with organic polymers containing functional groups that can react with the alkoxide. The result is a covalently linked network where inorganic domains are interspersed with organic chains or molecules.

Research Findings:

The development of hybrid organic-inorganic films using atomic and molecular layer deposition (ALD and MLD) techniques has been a significant area of research. While not specifically mentioning aluminum tri(hexan-1-olate), these studies demonstrate the principle of combining metal precursors with organic alcohols to create "metalcones". For instance, "alucone" films are grown using an aluminum precursor and an organic alcohol. By controlling the ratio of ALD cycles (for inorganic layers) and MLD cycles (for organic-containing layers), the properties of the resulting hybrid film can be precisely tuned.

This approach allows for the creation of hybrid materials with tailored properties. The incorporation of the organic component can impart flexibility and modify the refractive index, while the inorganic network provides structural integrity and thermal stability. The table below outlines the key features of incorporating aluminum precursors into hybrid organic-inorganic materials.

| Feature | Description | Significance in Hybrid Materials |

| Precursor Reactivity | The susceptibility of the aluminum alkoxide to react with organic functional groups. | Enables the formation of covalent bonds between the organic and inorganic components, leading to a stable hybrid network. |

| Organic Functionality | The nature of the organic group attached to the aluminum (e.g., hexan-1-olate) or introduced through other precursors. | The organic component can be tailored to control properties such as hydrophobicity, flexibility, and optical characteristics. |

| Inorganic Network | The alumina (Al₂O₃) framework formed through the hydrolysis and condensation of the aluminum precursor. | Provides thermal stability, mechanical strength, and a high refractive index to the hybrid material. |

| Processing Technique | Methods like sol-gel processing or layer-by-layer deposition (ALD/MLD) used to construct the hybrid material. | The choice of technique influences the morphology, thickness, and uniformity of the resulting hybrid film or bulk material. |

| Tunable Properties | The ability to control the final properties of the material by adjusting the ratio of organic to inorganic components. | Allows for the design of materials with specific performance characteristics for a wide range of applications. |

Future Directions and Emerging Research Areas

Exploration of Novel Ligand Architectures for Tunable Reactivity and Selectivity

The reactivity and selectivity of an aluminum metal center are intricately linked to the electronic and steric properties of its surrounding ligands. nih.govacs.orgresearchgate.netresearchgate.netescholarship.org Future research will focus on the rational design and synthesis of novel ligand architectures to precisely control the catalytic behavior of aluminum complexes. By modifying the ligand framework, it is possible to fine-tune the Lewis acidity of the aluminum center and the steric environment around it, thereby influencing substrate activation, reaction pathways, and product selectivity. nih.govresearchgate.net

Key areas of exploration include:

Multidentate and Hemilabile Ligands: Designing ligands that can coordinate to the aluminum center through multiple donor atoms offers enhanced stability. Incorporating hemilabile moieties, which can reversibly bind and unbind from the metal center, can create open coordination sites during a catalytic cycle, facilitating substrate binding and product release.

Redox-Active and "Non-Innocent" Ligands: The use of ligands that can actively participate in redox processes opens up new catalytic possibilities beyond the traditional Lewis acidic role of aluminum. These "non-innocent" ligands can store and transfer electrons, enabling novel reaction mechanisms.

Chiral Ligands for Asymmetric Catalysis: The development of sophisticated chiral ligands is crucial for advancing the use of aluminum complexes in asymmetric catalysis, where the selective formation of one enantiomer of a chiral product is desired. This is particularly relevant in the synthesis of pharmaceuticals and fine chemicals.

Bulky Ligands for Steric Control: The introduction of sterically demanding groups on the ligand can control the access of substrates to the aluminum center, thereby influencing selectivity, particularly in polymerization reactions where the microstructure of the polymer is critical. researchgate.netresearchgate.netresearchgate.net

The systematic variation of ligand substituents allows for the establishment of structure-activity relationships, guiding the design of next-generation catalysts with tailored properties. nih.gov

| Ligand Design Strategy | Desired Outcome | Potential Application |

| Multidentate Ligands | Enhanced catalyst stability and control. | Robust industrial catalysts. |

| Hemilabile Ligands | Creation of dynamic active sites. | Efficient catalytic cycles. |

| Redox-Active Ligands | Access to novel redox-mediated reactions. | New transformations in synthesis. |

| Chiral Ligands | High enantioselectivity. | Asymmetric synthesis of drugs. |

| Sterically Bulky Ligands | Control over product stereochemistry and regioselectivity. | Stereoselective polymerization. |

Investigation of Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on environmentally benign chemical processes, a significant future research direction is the development of sustainable methods for the synthesis and application of aluminum compounds. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Promising research avenues include:

Green Synthesis of Precursors: Researchers are exploring eco-friendly methods for synthesizing aluminum alkoxides and related precursors. This includes using waste materials like aluminum foil as a starting material and employing plant-based extracts as reducing and capping agents, which offers a cost-effective and non-toxic alternative to conventional methods. nih.goviscientific.orgresearchgate.netnih.gov The controlled hydrolysis of aluminum alkoxides, such as aluminum isopropoxide, is another strategy being optimized to produce high-purity alumina (B75360) with tailored particle sizes in a scalable and efficient manner. mdpi.comresearchgate.net

Catalysis for Biomass Conversion: Aluminum-based catalysts are being investigated for their potential in converting biomass-derived platform molecules into valuable fuels and chemicals. acs.orgacs.org This represents a sustainable alternative to petroleum-based feedstocks and contributes to a circular economy. mdpi.com For instance, alkali earth metal-loaded aluminum phosphates have shown effectiveness in the catalytic transfer hydrogenation of furfural to furfuryl alcohol, a key biorefinery product. acs.orgacs.org

Aqueous Medium Reactions: Developing catalytic systems that can operate efficiently in water is a key goal of green chemistry. Utilizing waste alkaline solutions from aluminum production as catalysts for reactions like biodiesel synthesis in an aqueous medium is an innovative approach that combines waste valorization with green reaction conditions. nih.gov

Solvent-Free Synthesis: The development of solvent-free or low-solvent synthesis methods for aluminum complexes and their applications reduces volatile organic compound (VOC) emissions and simplifies product purification.

| Green Chemistry Approach | Benefit | Example Application |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels. | Catalytic conversion of biomass. acs.orgacs.org |

| Plant-Extract-Mediated Synthesis | Non-toxic, cost-effective. | Green synthesis of aluminum oxide nanoparticles. nih.goviscientific.org |

| Waste Valorization | Circular economy, reduced environmental impact. | Using industrial waste as a catalyst source. nih.gov |

| Aqueous Phase Catalysis | Eliminates hazardous organic solvents. | Biodiesel production in water. nih.gov |

Application of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the rational design of improved catalysts. Future research will increasingly rely on advanced in situ and operando spectroscopic techniques to probe the structure and behavior of aluminum complexes under actual reaction conditions. wikipedia.orgsemanticscholar.orghideninc.comethz.chwpmucdn.comosti.govresearchgate.netresearchgate.net These methods provide real-time snapshots of the catalyst at work, allowing for the identification of transient intermediates and the elucidation of catalytic cycles. wikipedia.orgosti.govresearchgate.netresearchgate.net

Techniques that are poised to make a significant impact include:

In Situ NMR and IR Spectroscopy: These techniques can monitor changes in the coordination environment of the aluminum center and the transformation of reactants into products in real-time. High-field magic angle spinning nuclear magnetic resonance (NMR) spectroscopy, for example, has been used to identify transient penta-coordinated aluminum species during crystallization processes. pnnl.gov

Operando X-ray Absorption Spectroscopy (XAS): XAS provides information on the oxidation state and local coordination environment of the aluminum atom as the catalytic reaction proceeds. researchgate.netyoutube.com

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for the real-time analysis of the formation and evolution of complex oligomeric species, such as those found in alumoxane systems. rsc.org

Combined Approaches: The integration of multiple in situ techniques provides a more complete picture of the catalytic system. ethz.ch For example, combining spectroscopic analysis with online product detection (e.g., gas chromatography) directly correlates the structural changes in the catalyst with its activity and selectivity. wikipedia.org

These advanced characterization methods will move the field from studying catalysts in a static state to understanding their dynamic nature during catalysis, which is crucial for uncovering structure-performance relationships. hideninc.comwpmucdn.com

| In Situ Technique | Information Gained | Impact on Research |

| NMR Spectroscopy | Real-time molecular structure and dynamics. | Elucidation of reaction pathways. pnnl.gov |

| IR Spectroscopy | Identification of functional groups and adsorbed species. | Monitoring substrate activation. |

| X-ray Absorption Spectroscopy | Oxidation state and coordination environment. | Characterizing the active site under reaction conditions. researchgate.net |

| Mass Spectrometry | Detection of intermediates and product formation. | Tracking reaction progress and mechanisms. rsc.org |

Computational Design and Predictive Modeling of New Aluminium Chloride Hexan-1-olate Complexes and Their Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and predicting the properties of new catalysts. mdpi.com In the future, the synergy between computational modeling and experimental work will be crucial for accelerating the discovery and optimization of aluminum-based catalysts.

Key areas where computational modeling will drive progress include:

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of catalytic reactions, identifying transition states and intermediates. researchgate.netacs.org This provides detailed mechanistic insights that can be difficult to obtain experimentally. For example, DFT has been instrumental in understanding the coordination-insertion mechanism in the ring-opening polymerization of lactides catalyzed by aluminum alkoxides. mdpi.comresearchgate.net

Predictive Catalyst Design: By computationally screening virtual libraries of ligands and aluminum complexes, researchers can predict their catalytic activity and selectivity before embarking on extensive synthetic work. nih.govresearchgate.netacs.org This approach saves time and resources and allows for a more targeted approach to catalyst development. Machine learning models, trained on experimental or computational data, are also emerging as powerful tools for predicting catalyst performance. acs.orgnih.govutah.edu

Understanding Ligand Effects: Computational studies can deconstruct the steric and electronic effects of ligands, providing a quantitative understanding of how they influence the catalytic properties of the aluminum center. nih.gov This knowledge is vital for the rational design of ligands with specific, desired characteristics.

Quantitative Structure-Activity Relationships (QSAR): By correlating calculated molecular descriptors (e.g., LUMO energies, atomic charges) with experimentally observed catalytic activity, it is possible to build predictive QSAR models. nih.gov Such models can guide the optimization of existing catalysts and the design of new ones with enhanced performance. nih.gov

The integration of these computational approaches will enable a paradigm shift from trial-and-error discovery to the rational, predictive design of highly efficient and selective aluminum catalysts for a wide range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing aluminium chloride hexan-1-olate (1/2/1), and how can purity be validated?

- Methodological Answer : A common approach involves reacting aluminium chloride with hexan-1-ol in the presence of a base (e.g., lithium hexan-1-olate) under reflux conditions, as demonstrated in analogous phthalocyanine syntheses . Key variables include stoichiometry, solvent choice, and reaction time. Purity validation requires techniques like:

- Elemental Analysis : Confirm Al:Cl:O ratios.

- FT-IR Spectroscopy : Identify characteristic Al-O and C-O stretches.

- X-ray Diffraction (XRD) : Confirm crystalline structure (if applicable).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states .

Q. How does the coordination environment of aluminium chloride hexan-1-olate influence its reactivity in catalytic applications?

- Methodological Answer : The hexan-1-olate ligand modifies aluminium’s Lewis acidity by donating electron density through oxygen. To study this:

- Conduct titration experiments with Lewis bases (e.g., pyridine) to measure acid strength.

- Compare catalytic performance (e.g., Friedel-Crafts alkylation) against pure AlCl₃.

- Use NMR spectroscopy (²⁷Al) to probe coordination changes during reactions .

Q. What are the critical stability considerations for storing aluminium chloride hexan-1-olate, and how can decomposition be monitored?

- Methodological Answer :

- Storage : Keep in anhydrous, inert atmospheres (argon/glovebox) to prevent hydrolysis. Avoid exposure to moisture or light .

- Decomposition Monitoring :

- HPLC/MS : Detect breakdown products (e.g., hexan-1-ol or Al(OH)₃).

- Karl Fischer Titration : Quantify water content over time.

- UV-Vis Spectroscopy : Track absorbance shifts indicative of structural changes .

Advanced Research Questions

Q. How can conflicting spectroscopic data for aluminium chloride hexan-1-olate be resolved, particularly in distinguishing oligomeric vs. monomeric forms?

- Methodological Answer : Contradictions may arise from solvent polarity or concentration effects. To address this:

- Perform DOSY NMR to measure diffusion coefficients and infer molecular weight.

- Compare vibrational spectra (Raman/IR) in different solvents (e.g., hexane vs. THF).

- Use small-angle X-ray scattering (SAXS) to probe aggregation states in solution .

Q. What experimental and computational strategies are effective in elucidating the reaction mechanism of aluminium chloride hexan-1-olate in asymmetric catalysis?

- Methodological Answer :

- Kinetic Studies : Vary substrate/ligand ratios and track rate laws via GC/MS.

- Isotopic Labeling : Use deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states to predict enantioselectivity (software: Gaussian, ORCA). Cross-validate with experimental ee% from chiral HPLC .

Q. How can aluminium chloride hexan-1-olate be modified to enhance its selectivity in cross-coupling reactions, and what analytical tools are essential for optimization?

- Methodological Answer :

- Ligand Engineering : Introduce sterically hindered or electron-withdrawing groups to the hexan-1-olate backbone.

- High-Throughput Screening : Use automated reactors to test >100 ligand variants.

- Operando Spectroscopy : Combine ReactIR and XAS to monitor active species during catalysis .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing aluminium chloride hexan-1-olate across different laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed procedures (e.g., exact stoichiometry, drying times).

- Interlaboratory Studies : Share samples for cross-validation via round-robin testing.

- Open Data : Deposit raw spectral files (NMR, XRD) in repositories like Zenodo .

Q. How should researchers address discrepancies in reported catalytic efficiencies of aluminium chloride hexan-1-olate across studies?

- Methodological Answer :

- Meta-Analysis : Tabulate reaction conditions (temperature, solvent, substrate scope) to identify outliers.

- Control Experiments : Replicate key studies with standardized reagents.

- Error Analysis : Quantify uncertainties in turnover numbers (TONs) using Bayesian statistics .

Safety and Compliance

Q. What safety protocols are critical when handling aluminium chloride hexan-1-olate in moisture-sensitive reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and anhydrous solvent-compatible aprons.

- Engineering Controls : Perform reactions in gloveboxes with O₂/H₂O sensors (<1 ppm).

- Emergency Procedures : Pre-train staff on spill management (e.g., neutralize with dry sand, not water) .

Tables for Comparative Analysis

Table 1 : Key Variables in Synthetic Optimization of Aluminium Chloride Hexan-1-olate

Table 2 : Analytical Techniques for Structural Characterization

| Technique | Data Output | Key Insights |

|---|---|---|

| ²⁷Al NMR | Chemical shift (ppm) | Coordination number |

| TGA | Weight loss vs. temperature | Hydration/decomposition |

| XRD | Crystallographic parameters | Polymorphism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.